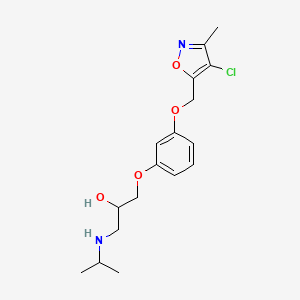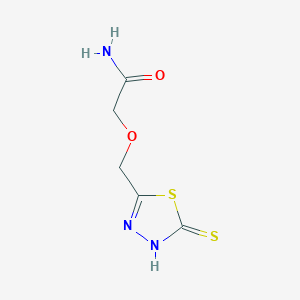![molecular formula C12H17N5O5 B12918406 2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B12918406.png)
2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a purine base attached to a sugar moiety, making it a nucleoside analog. It has applications in medicinal chemistry, particularly in antiviral and anticancer research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, followed by the attachment of the sugar moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Purification steps such as crystallization, chromatography, and recrystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
科学的研究の応用
2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in cellular processes and its interactions with biomolecules.
Medicine: It has potential as an antiviral and anticancer agent, with ongoing research into its efficacy and mechanism of action.
Industry: The compound is used in the development of pharmaceuticals and as a precursor for other biologically active compounds.
作用機序
The mechanism of action of 2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of viral polymerases, preventing the replication of viral genomes. In cancer cells, it may interfere with DNA synthesis and repair, leading to cell death. The exact pathways and targets vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features but different biological activities.
Guanosine: Another nucleoside analog with distinct properties and applications.
Lamivudine: An antiviral drug with a similar sugar moiety but different base structure.
Uniqueness
2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.
特性
分子式 |
C12H17N5O5 |
|---|---|
分子量 |
311.29 g/mol |
IUPAC名 |
2-amino-1-(2-hydroxyethyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c13-12-15-10-9(11(21)16(12)1-2-18)14-5-17(10)8-3-6(20)7(4-19)22-8/h5-8,18-20H,1-4H2,(H2,13,15)/t6-,7+,8+/m0/s1 |
InChIキー |
KDIPWTXAMMYPCD-XLPZGREQSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N(C3=O)CCO)N)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=C(N(C3=O)CCO)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



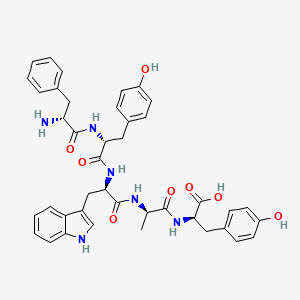

![2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918340.png)
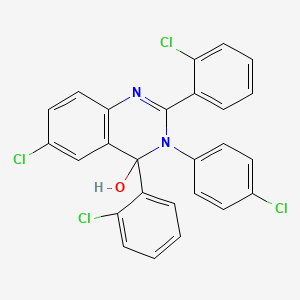
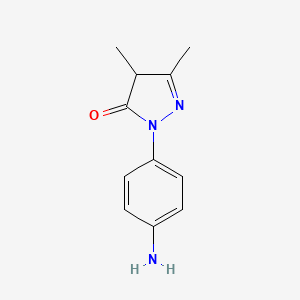
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)
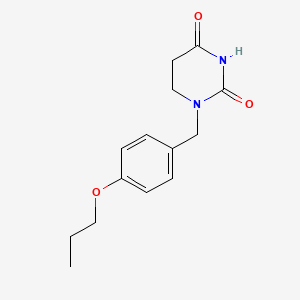
![5-Nitro-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12918378.png)
